N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide is a synthetic compound that features a thiazole ring substituted with a chloro group and a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the chloro and pyrrolidine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The chloro group is then introduced via halogenation, and the pyrrolidine moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the thiazole ring.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-5-(morpholin-1-yl)thiazol-2-yl)acetamide
- N-(4-Chloro-5-(piperidin-1-yl)thiazol-2-yl)acetamide
- N-(4-Chloro-5-(azetidin-1-yl)thiazol-2-yl)acetamide
Uniqueness
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide is unique due to the presence of the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The specific arrangement of substituents on the thiazole ring also contributes to its distinct properties compared to similar compounds.
Biological Activity
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- CAS Number: 828921-05-7
- Molecular Formula: C9H12ClN3OS
- Molecular Weight: 245.73 g/mol
- IUPAC Name: N-(4-chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl)acetamide
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Structure:
InChI Key QRYQBYPNLLJKNU−UHFFFAOYSA−N
Property | Value |
---|---|
Molecular Weight | 245.73 g/mol |
Melting Point | Not available |
Solubility | Not specified |
Synthesis
This compound is typically synthesized through a multi-step process involving the formation of the thiazole ring, followed by halogenation and nucleophilic substitution to introduce the pyrrolidine moiety. The reactions are optimized for yield and purity using automated systems in industrial settings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial strains. The compound exhibits significant activity against:
- Staphylococcus aureus
- Escherichia coli
Minimum Inhibitory Concentration (MIC) Values:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It shows promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. In vitro tests indicated strong inhibition with IC50 values in the low micromolar range .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to altered enzyme activity or receptor modulation, resulting in various therapeutic effects .
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of thiazole derivatives, this compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a range of bacterial strains and reported that the compound's structure significantly influences its bioactivity .
Enzyme Interaction Studies
Docking studies have been conducted to elucidate the interaction between this compound and AChE. These studies revealed specific binding sites that correlate with the observed inhibitory effects, providing insights into the compound's mechanism of action at the molecular level .
Properties
CAS No. |
828921-05-7 |
---|---|
Molecular Formula |
C9H12ClN3OS |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H12ClN3OS/c1-6(14)11-9-12-7(10)8(15-9)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) |
InChI Key |
QRYQBYPNLLJKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)N2CCCC2)Cl |
Origin of Product |
United States |
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